

Technical Guide: Physicochemical Characterization of 2-chloro-9-methyl-9H-purine

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Compound of Interest

Compound Name: 2-chloro-9-methyl-9H-purine

Cat. No.: B1588304

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An In-depth Analysis of its Melting Point and Physical State for Research and Development Applications

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of **2-chloro-9-methyl-9H-purine**, with a primary focus on its melting point and solid-state characteristics. Intended for researchers, chemists, and professionals in drug development, this document synthesizes empirical data with theoretical principles to offer a robust understanding of this key synthetic intermediate. We will explore the structural attributes that dictate its physical state, present a detailed methodology for accurate melting point determination, and discuss the implications of these properties in a laboratory and manufacturing context. This guide is grounded in authoritative data to ensure scientific integrity and practical applicability.

Introduction to 2-chloro-9-methyl-9H-purine

2-chloro-9-methyl-9H-purine is a substituted purine derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in drug discovery, appearing in numerous therapeutic agents. The strategic placement of a chloro group at the 2-position and a methyl group at the 9-position of the purine ring creates a versatile intermediate for further functionalization, enabling the synthesis of a wide array of more complex molecules with potential biological activity.^{[1][2]} Understanding the fundamental physicochemical properties of

this compound, such as its melting point and physical state, is a critical first step for its effective use in any research or development setting.

Core Physicochemical Properties

The physical state and melting point of a compound are direct manifestations of its molecular structure and the intermolecular forces at play. For **2-chloro-9-methyl-9H-purine**, these properties are well-defined and critical for handling, storage, and reaction setup.

Physical State

Under standard laboratory conditions, **2-chloro-9-methyl-9H-purine** exists as a solid. A synthesis procedure for the compound describes the final product as a "white solid".^[3] This solid nature is typical for purine derivatives of similar molecular weight, which can pack efficiently into a crystal lattice.

Melting Point

The melting point is a definitive and readily measurable physical constant for a pure crystalline solid. It provides a reliable indicator of purity; impurities typically depress and broaden the melting range. The established melting point for **2-chloro-9-methyl-9H-purine** is presented in the table below.

Property	Value	Source
CAS Number	2346-73-8	^[4]
Molecular Formula	C ₆ H ₅ ClN ₄	^[4]
Molecular Weight	168.58 g/mol	^[5]
Physical Appearance	White Solid	^[3]
Melting Point	129-130 °C	^[4]

Experimental Protocol: Melting Point Determination

To ensure the identity and purity of **2-chloro-9-methyl-9H-purine** in a laboratory setting, a precise melting point determination is essential. The following protocol outlines a standard, self-

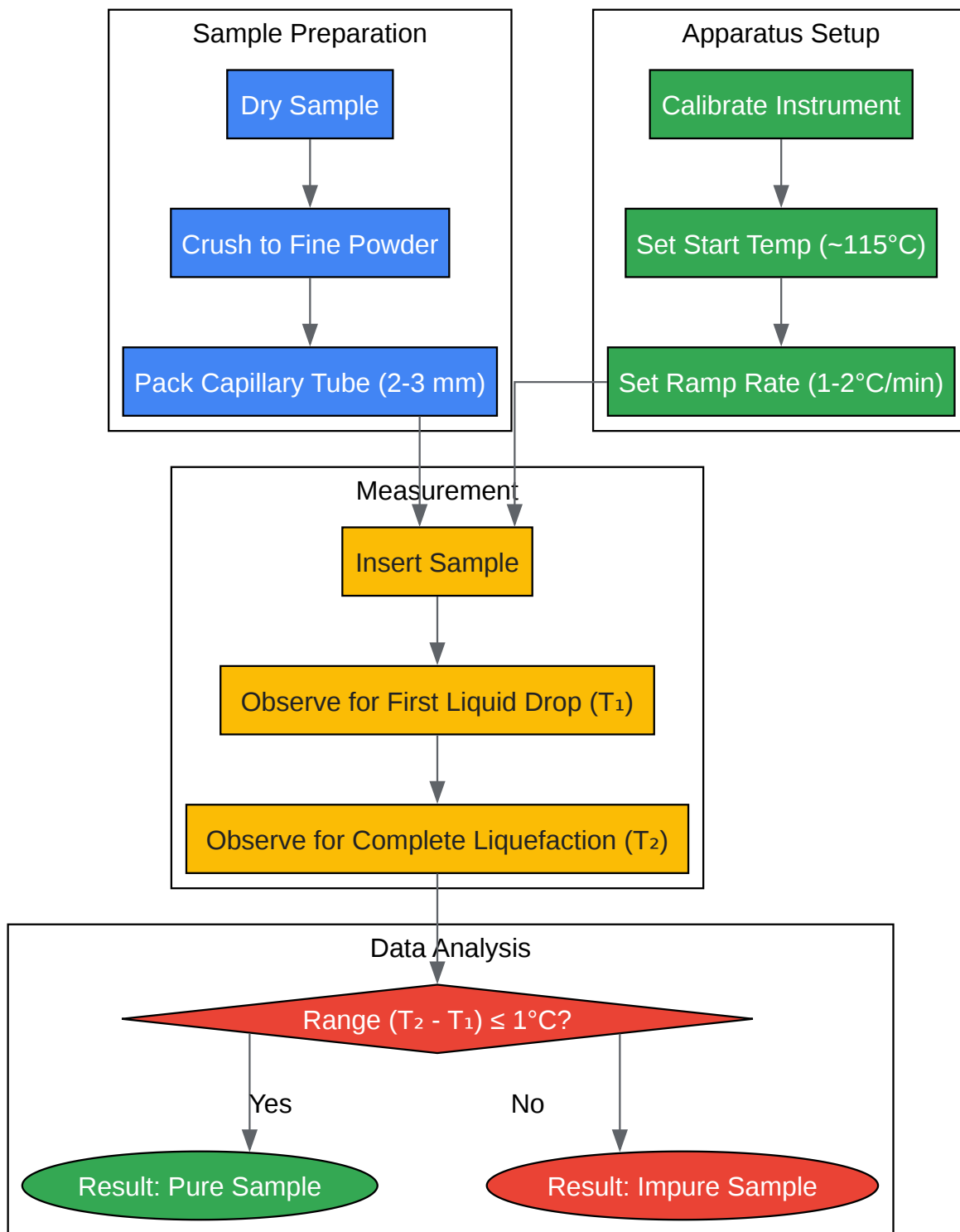
validating methodology using a digital melting point apparatus.

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the **2-chloro-9-methyl-9H-purine** sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
 - Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for efficient heat transfer.
- Apparatus Setup:
 - Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.
 - Set the starting temperature to approximately 115-120 °C, which is 10-15 °C below the expected melting point of 129 °C.
 - Set a slow ramp rate, typically 1-2 °C per minute. A slow rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.
- Measurement:
 - Insert the packed capillary tube into the heating block of the apparatus.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T_2).
- Interpretation:

- The melting range is reported as $T_1 - T_2$.
- For a pure sample of **2-chloro-9-methyl-9H-purine**, this range should be narrow (typically $\leq 1\text{ }^{\circ}\text{C}$) and fall within the literature value of 129-130 $^{\circ}\text{C}$.[\[4\]](#)
- A broad melting range (e.g., $> 2\text{ }^{\circ}\text{C}$) or a depressed value suggests the presence of impurities.

Workflow Diagram



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Caption: Workflow for accurate melting point determination.

Structural Basis for Physicochemical Properties

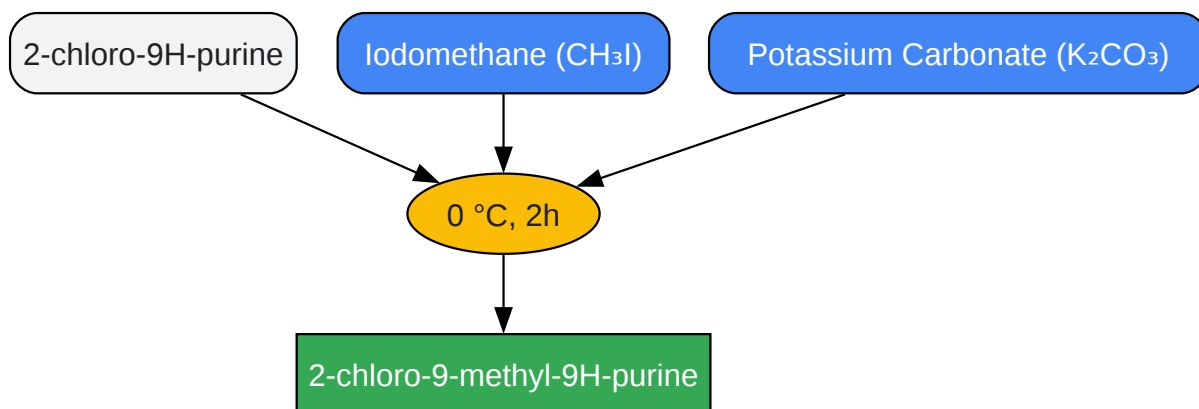
The melting point of 129-130 °C and the solid state of **2-chloro-9-methyl-9H-purine** are direct consequences of its molecular architecture.

- **Planarity and Stacking:** The purine ring system is aromatic and largely planar. This planarity allows for efficient crystal packing through π - π stacking interactions between the rings of adjacent molecules.
- **Dipole-Dipole Interactions:** The presence of electronegative nitrogen atoms and a chlorine atom creates permanent dipoles within the molecule. These lead to dipole-dipole interactions in the solid state, which contribute significantly to the lattice energy and require substantial thermal energy to overcome.
- **Absence of Hydrogen Bonding:** Unlike unsubstituted purine or its isomers with N-H protons, the 9-methyl group in **2-chloro-9-methyl-9H-purine** prevents hydrogen bonding at this position. This distinguishes it from related compounds like 2-chloro-9H-purine, which can act as hydrogen bond donors, and generally results in a comparatively lower melting point than its N-H analogue.

Synthesis Context and Handling

A common synthetic route to **2-chloro-9-methyl-9H-purine** involves the methylation of 2-chloro-9H-purine.[3] This reaction highlights the importance of understanding the starting material's properties to control the reaction conditions effectively.

Synthesis Workflow



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Caption: Synthesis of **2-chloro-9-methyl-9H-purine**.

Handling and Storage

Given its solid nature and melting point, **2-chloro-9-methyl-9H-purine** is stable at room temperature. Standard handling procedures for solid chemical reagents should be followed. For long-term stability, it is advisable to store the compound in a cool, dry place in a tightly sealed container to prevent moisture absorption, which could affect purity and subsequent reactions.

Conclusion

The melting point of **2-chloro-9-methyl-9H-purine** is a well-characterized value of 129-130 °C, and it exists as a crystalline solid under ambient conditions.[4] These properties are governed by the compound's planar structure, which allows for strong intermolecular forces through π - π stacking and dipole-dipole interactions. Accurate determination of its melting point serves as a reliable method for identity confirmation and purity assessment. A thorough understanding of these fundamental physicochemical characteristics is indispensable for the successful application of this versatile purine derivative in research and synthetic chemistry.

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